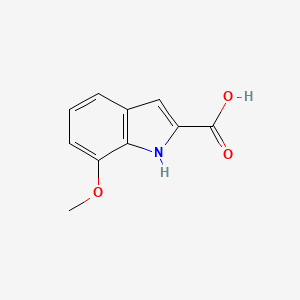
7-メトキシ-1H-インドール-2-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 7-Methoxy-1H-indole-2-carboxylic acid, such as methyl 5-methoxy-1H-indole-2-carboxylate, involves esterification processes and has been characterized using various spectroscopic techniques (Almutairi et al., 2017). Furthermore, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids highlights a method for the efficient formation of diverse products, including derivatives of 7-Methoxy-1H-indole-2-carboxylic acid, demonstrating the versatility in synthesizing this compound class (Zheng, Zhang, & Cui, 2014).
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives has been extensively studied through vibrational spectroscopic studies, including FT-IR and FT-Raman spectroscopy, as well as UV, 1H and 13C NMR profiling. These studies provide insights into the electronic nature, HOMO-LUMO energy distribution, and the bonding structures of the molecule, facilitating the understanding of its reactivity and properties (Almutairi et al., 2017).
Chemical Reactions and Properties
Research on 7-Methoxy-1H-indole-2-carboxylic acid and related compounds focuses on their chemical reactions, such as the regioselective synthesis of derivatives through various chemical manipulations. This includes the development of strategies for selective functionalization and transformation into biologically relevant scaffolds, highlighting the compound's versatility and potential in synthetic chemistry (Sharma et al., 2020).
Physical Properties Analysis
The physical properties of 7-Methoxy-1H-indole-2-carboxylic acid derivatives, such as their thermal, optical, electrochemical, and photoelectrical properties, have been compared to other indole derivatives. These studies reveal the electrochemical stability and the energy values of their molecular orbitals, contributing to our understanding of their potential applications in materials science (Simokaitiene et al., 2012).
Chemical Properties Analysis
The chemical properties, including the reactivity and bonding characteristics of 7-Methoxy-1H-indole-2-carboxylic acid derivatives, have been elucidated through comprehensive studies involving NBO analysis and molecular electrostatic potential (MEP) analysis. These investigations provide valuable insights into the positive and negative centers of the molecule, which are critical for understanding its reactivity and interactions with other molecules (Almutairi et al., 2017).
科学的研究の応用
多形体の調査
5-メトキシ-1H-インドール-2-カルボン酸(MI2CA)の新しい多形体が、単結晶X線回折、赤外分光法、および密度汎関数理論計算によって調べられたという研究が発表されました {svg_1}. この研究は、この化合物の潜在的な薬理学的用途にとって重要です {svg_2}.
神経保護特性
5-メトキシインドール-2-カルボン酸(MI2CA)は、脳卒中の文脈における潜在的な神経保護特性で知られています {svg_3}. 虚血領域のサイズを減らし、酸化ストレスを減らし、長期増強(LTP)を強化するという有望な効果があります {svg_4}.
トリプトファンジオキシゲナーゼ阻害剤の合成
7-メトキシインドールは、メトキシ基とアミノ基がインドール環に置換された場合の影響を調査するために使用されます {svg_5}. これは、潜在的な抗がん免疫調節剤であるピリジルエテニルインドールなどのトリプトファンジオキシゲナーゼ阻害剤を調製するための反応物です {svg_6}.
(±)-ジブロモファケリンとその類似体の合成
インドール-2-カルボン酸は、 (±)-ジブロモファケリンとその類似体の全合成のための反応物です {svg_7}.
ピロリジジンアルカロイド (±)-トラケランタミジンの合成
インドール-2-カルボン酸は、ピロリジジンアルカロイド (±)-トラケランタミジンの合成のための反応物でもあります {svg_8}.
レニエラミシンG類似体の立体選択的調製
Safety and Hazards
作用機序
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more .
生化学分析
Biochemical Properties
7-Methoxy-1H-indole-2-carboxylic acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize its binding to these biomolecules .
Cellular Effects
The effects of 7-Methoxy-1H-indole-2-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative stress in neuronal cells, thereby protecting them from damage . Additionally, it can affect the expression of genes involved in stress response and metabolic pathways, leading to altered cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-indole-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing cell survival .
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and improve cellular function . At high doses, it can exhibit toxic effects, including cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
7-Methoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound can affect the levels of various metabolites, particularly those involved in oxidative stress and energy metabolism .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1H-indole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-indole-2-carboxylic acid is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its protective effects against oxidative stress . The compound’s localization is regulated by various cellular mechanisms, ensuring its proper function within the cell .
特性
IUPAC Name |
7-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTJYUDCZXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179356 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24610-33-1 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 7-methoxy-1H-indole-2-carboxylic acid derivative identified in the study interact with CysLT1 receptors and what are the downstream effects of this interaction?
A: The research focuses on the development of a specific 7-methoxy-1H-indole-2-carboxylic acid derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. This compound acts as a CysLT1 antagonist, meaning it binds to CysLT1 receptors and blocks their activation by cysteinyl leukotrienes (CysLTs). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
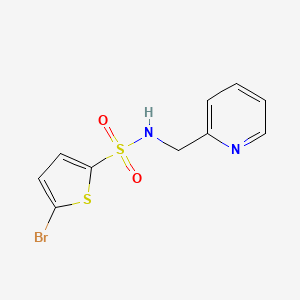
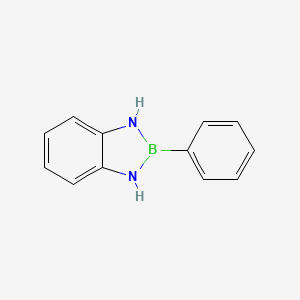


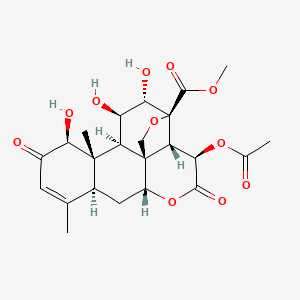

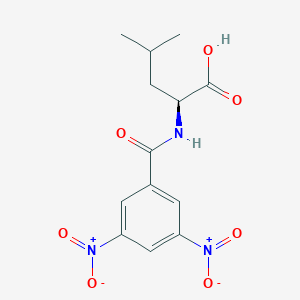
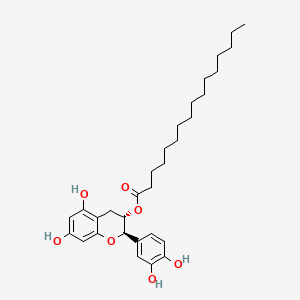
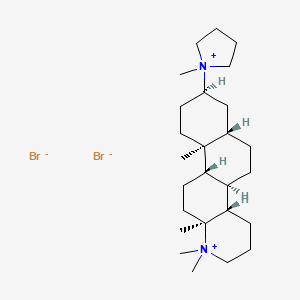
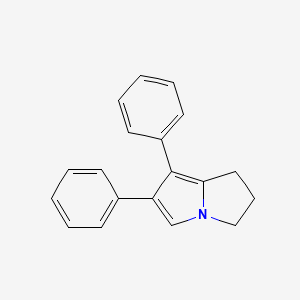
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)